5-Bromo-2-butoxy-1,3-dichlorobenzene
Overview
Description
5-Bromo-2-butoxy-1,3-dichlorobenzene is a chemical compound with the molecular formula C10H11BrCl2O . It is used in various chemical reactions and has significant value in organic synthesis .
Synthesis Analysis
The synthesis of 5-Bromo-2-butoxy-1,3-dichlorobenzene involves catalytic protodeboronation of pinacol boronic esters. This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-butoxy-1,3-dichlorobenzene can be represented by the InChI code: 1S/C10H11BrCl2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 .Chemical Reactions Analysis
5-Bromo-2-butoxy-1,3-dichlorobenzene is involved in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-butoxy-1,3-dichlorobenzene is 298 . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications
Pharmaceutical Research
5-Bromo-2-butoxy-1,3-dichlorobenzene is a compound that can be utilized in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of benzylic halides, which are often used as intermediates in the production of active pharmaceutical ingredients (APIs). The presence of multiple halogens in the compound provides several points of reactivity for further chemical modifications .
Analytical Chemistry
In analytical chemistry, this compound’s halogenated nature makes it a potential candidate for use as a standard in chromatographic analysis. It could help in the calibration of equipment used to detect and quantify similar halogenated compounds in various samples .
Material Science
Organic Synthesis
5-Bromo-2-butoxy-1,3-dichlorobenzene may serve as a precursor in organic synthesis, particularly in reactions like Suzuki-Miyaura coupling, which forms carbon-carbon bonds. This is crucial for constructing complex organic molecules, including those used in drugs and agrochemicals .
Chemical Research
In chemical research, this compound could be involved in studying benzylic reactivity. It can undergo various reactions at the benzylic position, which is significant for the synthesis of complex molecules. Understanding these reactions can lead to advancements in synthetic methodologies .
Industrial Applications
While specific industrial applications for this compound are not well-documented, its structural analogs are used in the synthesis of halogenated compounds like polychlorinated biphenyls (PCBs). These have historically been used in a wide range of industrial applications, although their use is now regulated due to environmental concerns .
Mechanism of Action
- The primary targets of 5-Bromo-2-butoxy-1,3-dichlorobenzene are likely aromatic systems, specifically benzene rings. It interacts with these aromatic systems through electrophilic aromatic substitution reactions .
- The compound forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions .
Target of Action
Future Directions
properties
IUPAC Name |
5-bromo-2-butoxy-1,3-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrCl2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTBAFFOGJDIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291303 | |
Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-butoxy-1,3-dichlorobenzene | |
CAS RN |
1242070-95-6 | |
Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242070-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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